Welcome to the BenchChem Online Store!
molecular formula C13H9ClFN5S B180901 N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine CAS No. 177908-24-6

N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine

Cat. No. B180901
M. Wt: 321.76 g/mol
InChI Key: YQKGUXDBJONGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05821240

Procedure details

3.0 g of 4-chloro-6-methylthiopyrimido[5,4-d]pyrimidine, 3.8 g of 3-chloro-4-fluoroaniline and 10 ml of dioxane are heated at 80° C. for 2 hours. After cooling, the reaction mixture is concentrated and portions are triturated first with water and then with diethyl ether, filtered off with suction and dried.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[N:11]=[C:10]([S:12][CH3:13])[N:9]=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[Cl:14][C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][C:21]=1[F:22])[NH2:18]>O1CCOCC1>[Cl:14][C:15]1[CH:16]=[C:17]([NH:18][C:2]2[C:3]3[N:11]=[C:10]([S:12][CH3:13])[N:9]=[CH:8][C:4]=3[N:5]=[CH:6][N:7]=2)[CH:19]=[CH:20][C:21]=1[F:22]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=NC(=N2)SC
Name
Quantity
3.8 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
portions are triturated first with water
FILTRATION
Type
FILTRATION
Details
with diethyl ether, filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1F)NC=1C2=C(N=CN1)C=NC(=N2)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.